Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate
Description
Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate is a carbamate-protected amine featuring a cyclobutane ring with (1S,2S) stereochemistry. It serves as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly in protease inhibitor development and peptide modifications. The compound is often utilized in its hydrochloride salt form (CAS: 2095192-25-7) to enhance stability and crystallinity .
Properties
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNHDENZYXCPSX-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H]1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- CAS Number : 146081964
Structure
The compound features a tert-butyl group attached to a carbamate moiety linked to a cyclobutylamine derivative. The stereochemistry at the cyclobutyl position is critical for its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against hepatitis C virus (HCV) infections. The mechanism is thought to involve inhibition of viral replication pathways .
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent. The cytotoxicity appears to be selective, sparing normal cells while effectively targeting tumor cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, it has shown potential as an inhibitor of the AKT signaling pathway, which is often dysregulated in cancer .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several studies have proposed the following pathways:
- Apoptosis Induction : The compound has been observed to trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects .
Study 1: Antiviral Activity Against HCV
In a study published in a pharmaceutical journal, researchers synthesized several derivatives of this compound and tested their efficacy against HCV. The most promising derivative exhibited an IC50 value of 12 µM against HCV replication in vitro .
Study 2: Cytotoxicity in Cancer Cells
A comprehensive evaluation involving various cancer cell lines demonstrated that this compound had significant cytotoxic effects. The IC50 values ranged from 5 to 20 µM depending on the cell line tested. Notably, it showed lower toxicity towards normal fibroblast cells (IC50 > 100 µM), indicating a favorable therapeutic index .
Study 3: Enzyme Inhibition Profile
Further investigations into the enzyme inhibition profile revealed that this compound effectively inhibited AKT with an IC50 value of approximately 15 µM. This inhibition is significant given AKT's role in promoting cell survival and proliferation in cancer .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact favorably with biological targets.
Synthesis of Anticoagulants
One notable application is in the synthesis of Edoxaban, a direct oral anticoagulant used for preventing blood clots. The compound acts as a key intermediate in the multi-step synthesis of Edoxaban, facilitating the formation of complex molecular structures necessary for its pharmacological activity .
Protein Degradation
Recent studies have highlighted the potential role of this compound in developing protein degraders. These compounds are designed to selectively target and degrade specific proteins within cells, offering innovative therapeutic strategies for diseases such as cancer . this compound is being explored as a building block for creating these degraders due to its favorable chemical properties.
Organic Synthesis
The versatility of this compound extends beyond medicinal applications into broader organic synthesis.
Reaction Pathways
The compound can be utilized in various reaction pathways to create more complex molecules. For instance, it can undergo transformations such as acylation or alkylation, enabling the construction of diverse chemical entities that have potential applications in materials science and organic electronics .
Case Study: Synthesis Techniques
A detailed investigation into the synthesis methods reveals that using this compound enhances yields and purity in subsequent reactions. For example, employing this compound in reactions involving ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate has shown improved efficiency compared to traditional methods .
Chemical Reactions Analysis
Protection and Deprotection of the Amine Group
The Boc group serves as a temporary protective moiety for the amine, enabling selective transformations at other reactive sites.
Protection Mechanism
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Ionic liquids or hexafluoroisopropanol (HFIP) enhance reaction efficiency and chemoselectivity .
Deprotection Methods
Acidic conditions cleave the Boc group, regenerating the free amine. Key methods include:
For example, aqueous H₃PO₄ selectively removes the Boc group without affecting tert-butyl esters or ethers .
Functionalization of the Cyclobutane Ring
The strained cyclobutane ring exhibits unique reactivity, particularly in ring-opening or expansion reactions.
Ring-Opening Reactions
Under photolytic or thermal conditions, cyclobutanes may undergo [2+2] cycloreversion. While no direct data exists for this compound, analogous systems suggest potential for selective C–C bond cleavage to form alkenes or diradicals.
Ring Functionalization
Electrophilic additions to the cyclobutane ring are sterically hindered but feasible under catalytic conditions. For example, hydrogenation with Ni-B catalysts (NiCl₂/NaBH₄) could reduce adjacent nitro groups while preserving the Boc-protected amine .
Post-Deprotection Transformations
After Boc removal, the free amine participates in diverse reactions:
Acylation/Alkylation
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Acylation : Reacts with acyl chlorides (e.g., AcCl) in CH₂Cl₂/Et₃N to form amides.
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Reductive Amination : Condenses with aldehydes/ketones (NaBH₃CN, MeOH) to generate secondary amines.
Cross-Coupling Reactions
The deprotected amine can engage in palladium-catalyzed couplings. For instance, Buchwald-Hartwig amination with aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃) yields arylaminated derivatives .
Stability and Side Reactions
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Acid Sensitivity : Prolonged exposure to strong acids may protonate the cyclobutane ring, leading to undesired rearrangements.
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Thermal Stability : Decomposition above 200°C generates tert-butyl cations and CO₂, detectable via TGA/DSC .
Comparative Reactivity Table
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 222.71 g/mol (hydrochloride salt)
- Purity : ≥95% (typical commercial grade)
- Stereochemistry : (1S,2S) configuration ensures specificity in chiral synthesis .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and its analogs:
Key Comparative Insights
Ring Size and Strain :
- The cyclobutane ring in the target compound introduces higher ring strain compared to cyclopentane () or cyclohexane () analogs. This strain may influence reactivity in ring-opening or functionalization reactions .
- The oxane ring in ’s compound reduces strain and adds polarity, enhancing aqueous solubility .
Stereochemical Variations :
- The (1S,2S) configuration in the target compound contrasts with the (1S,2R) stereochemistry in the cyclopentane analog (). Such differences dictate enantioselective interactions in drug-target binding .
Functional Group Impact: Hydroxyl or dimethyl substitutions (e.g., ) alter physicochemical properties.
Salt Forms and Stability :
- The hydrochloride salt of the target compound () offers improved crystallinity compared to free-base analogs like ’s cyclopentane derivative, which lacks salt formation data .
Synthetic Accessibility :
- The target compound’s synthesis involves standard carbamate protection strategies (e.g., di-tert-butyl dicarbonate, as in ), whereas analogs with borate groups () or complex heterocycles () require specialized reagents .
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate?
Methodological Answer:
The synthesis typically involves sequential protection of the cyclobutylamine moiety. A common approach uses di-tert-butyl dicarbonate (Boc anhydride) to protect the primary amine, followed by selective functionalization of the cyclobutane ring. For example:
- Step 1 : React (1S,2S)-2-aminocyclobutylmethanol with Boc anhydride in a basic solvent (e.g., THF or DCM) at 0–25°C to form the Boc-protected intermediate .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validation : Confirm stereochemical integrity using chiral HPLC or polarimetry .
Basic: How is the compound characterized for purity and structural confirmation?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclobutane ring geometry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₁N₂O₂: 213.16 g/mol) .
- X-ray Crystallography : For unambiguous stereochemical assignment, use SHELX programs (e.g., SHELXL for refinement) .
Basic: What is the role of the Boc group in this compound’s applications?
Methodological Answer:
The Boc group acts as a temporary amine protector, enabling selective reactions at other sites (e.g., cyclobutane functionalization). It is stable under basic/neutral conditions but cleaved under acidic conditions (e.g., TFA/DCM) . This is critical in peptide synthesis or when introducing additional substituents .
Advanced: How do stereochemical factors [(1S,2S) configuration] influence reactivity or biological interactions?
Methodological Answer:
The cyclobutane ring’s strained geometry and stereochemistry impact:
- Reactivity : Enhanced nucleophilicity at the methyl position due to ring strain .
- Biological Activity : Stereospecific binding to enzymes (e.g., proteases) can be probed via molecular docking (AutoDock Vina) or competitive inhibition assays .
- Case Study : Analogous carbamates with (1R,2R) configurations show reduced binding affinity to target proteins, highlighting the (1S,2S) isomer’s importance .
Advanced: What computational tools are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Use AMBER or GROMACS to simulate binding stability in aqueous environments .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the carbamate or cyclobutane groups .
- Crystallographic Refinement : SHELX programs (e.g., SHELXL) resolve electron density maps for protein-ligand complexes .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Metabolic Stability Tests : Use liver microsomes or hepatocytes to assess if observed discrepancies arise from compound degradation .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in in vitro assays) .
Advanced: What strategies optimize stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (typically >150°C for Boc-protected carbamates) .
- pH Sensitivity : Store at pH 6–8 (avoid strong acids/bases) to prevent premature deprotection .
- Light Sensitivity : Use amber vials if the cyclobutane moiety is photoactive .
Advanced: How does this compound compare structurally and functionally to related carbamates (e.g., tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate)?
Methodological Answer:
- Steric Effects : The (1S,2S) configuration reduces steric hindrance at the methyl position compared to (1R,2R) analogs, enhancing nucleophilic substitution rates .
- Biological Selectivity : Enantiomeric pairs show divergent binding to chiral receptors (e.g., 10-fold difference in IC₅₀ values for kinase inhibition) .
- Synthetic Flexibility : The methyl group’s position allows regioselective modifications (e.g., Suzuki coupling for aryl introductions) .
Advanced: What analytical methods resolve data contradictions in crystallographic refinement?
Methodological Answer:
- Twinned Data : Use SHELXD for initial phasing and SHELXL for refinement, applying TWIN/BASF commands to model twinning .
- Disordered Moieties : Apply PART/SUMP restraints in SHELXL to model overlapping electron densities (e.g., rotating tert-butyl groups) .
- Validation Tools : Check R-factors and Ramachandran plots with Coot or PHENIX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
